

3,4-Dehydro Cilostazol-d11: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 3,4-Dehydro Cilostazol-d11

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,4-Dehydro Cilostazol-d11**, a key metabolite of the antiplatelet and vasodilatory drug, Cilostazol. This document details its chemical and pharmacological properties, analytical methodologies, and its role in the mechanism of action of its parent compound.

Introduction

3,4-Dehydro Cilostazol, also known as OPC-13015, is the primary and most active metabolite of Cilostazol.^{[1][2]} The deuterated version, **3,4-Dehydro Cilostazol-d11**, serves as a crucial internal standard for its quantitative analysis in biological matrices, particularly in pharmacokinetic and bioequivalence studies.^{[3][4]} Understanding the properties and behavior of this metabolite is essential for a complete comprehension of Cilostazol's therapeutic effects and for the development of new drug candidates.

Chemical and Physical Properties

3,4-Dehydro Cilostazol-d11 is a stable, isotopically labeled form of the active metabolite of Cilostazol. Its chemical structure and key properties are summarized in the table below.

| Property | Value | Reference |
|-------------------|---|-----------|
| Chemical Name | 6-[4-(1-Cyclohexyl-d11-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone | [5] |
| Synonyms | OPC 13015-d11 | [5] |
| CAS Number | 1073608-13-5 | [6] |
| Molecular Formula | C ₂₀ H ₁₄ D ₁₁ N ₅ O ₂ | [6] |
| Molecular Weight | 378.52 g/mol | [6] |
| Appearance | Solid (presumed) | |
| Solubility | Soluble in DMSO | [7] |

Pharmacological Properties

Mechanism of Action

Like its parent compound, 3,4-Dehydro Cilostazol is a potent and selective inhibitor of phosphodiesterase 3 (PDE3).^[7] PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in various cellular processes. By inhibiting PDE3, 3,4-Dehydro Cilostazol increases intracellular cAMP levels in platelets and vascular smooth muscle cells. This elevation in cAMP leads to two primary physiological effects:

- Inhibition of Platelet Aggregation: Increased cAMP levels in platelets activate Protein Kinase A (PKA), which in turn inhibits the release of calcium and the activation of glycoprotein IIb/IIIa receptors, crucial steps in platelet aggregation.
- Vasodilation: In vascular smooth muscle cells, elevated cAMP activates PKA, which phosphorylates and inactivates myosin light-chain kinase (MLCK). This prevents the phosphorylation of myosin, leading to smooth muscle relaxation and vasodilation.

Potency

3,4-Dehydro Cilostazol is significantly more potent than its parent compound. In vitro data indicates that it is approximately 4 to 7 times more active as a PDE3 inhibitor than Cilostazol.^[2]

The IC₅₀ of Cilostazol against PDE3A is approximately 0.2 μ M. Based on its relative potency, the estimated IC₅₀ for 3,4-Dehydro Cilostazol would be in the range of 28 to 50 nM.

Pharmacokinetics

Following oral administration of Cilostazol, 3,4-Dehydro Cilostazol is formed through metabolism by cytochrome P450 enzymes, primarily CYP3A4 and CYP2C19.^[7] While Cilostazol is the predominant circulating compound, 3,4-Dehydro Cilostazol reaches significant plasma concentrations and, due to its higher potency, contributes substantially to the overall pharmacological effect.^[2] The protein binding of 3,4-dehydro-cilostazol is high, at approximately 97.4%.^[1]

Experimental Protocols

Synthesis of 3,4-Dehydro Cilostazol-d11

A specific, detailed experimental protocol for the synthesis of **3,4-Dehydro Cilostazol-d11** is not readily available in the public domain. However, its synthesis would likely involve a multi-step process starting from deuterated cyclohexanone to introduce the d11-cyclohexyl moiety. The subsequent steps would likely mirror the synthesis of unlabeled Cilostazol, followed by a dehydrogenation step to introduce the double bond in the quinolinone ring. One potential, though not explicitly detailed for the deuterated compound, synthetic route for the unlabeled 3,4-Dehydro Cilostazol involves the dehydrogenation of Cilostazol.

Quantitative Analysis in Human Plasma by UPLC-MS/MS

The following protocol is adapted from a validated method for the simultaneous determination of Cilostazol and 3,4-Dehydro Cilostazol in human plasma, where **3,4-Dehydro Cilostazol-d11** is used as an internal standard.^{[3][4]}

4.2.1. Sample Preparation (Solid Phase Extraction)

- To 100 μ L of human plasma, add 25 μ L of an internal standard working solution (containing **3,4-Dehydro Cilostazol-d11**).
- Vortex the mixture for 30 seconds.
- Add 100 μ L of 2% v/v formic acid in water and vortex for another 30 seconds.

- Load the entire mixture onto a pre-conditioned solid-phase extraction (SPE) cartridge.
- Wash the cartridge with 1 mL of 10% methanol in water.
- Elute the analytes with 1 mL of methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.

4.2.2. Chromatographic Conditions

- System: Ultra-Performance Liquid Chromatography (UPLC) system.
- Column: UPLC BEH C18 (50 mm \times 2.1 mm, 1.7 μ m).
- Mobile Phase: 10 mM ammonium formate in water (pH 5.0, adjusted with formic acid) and acetonitrile (ratio will need to be optimized, e.g., 30:70 v/v).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Column Temperature: 40°C.

4.2.3. Mass Spectrometric Conditions

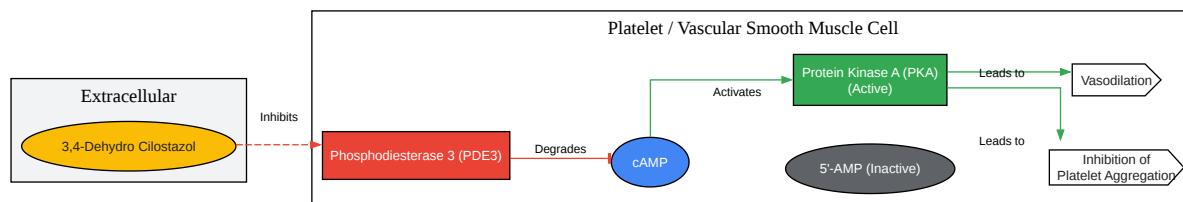
- System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive.
- Multiple Reaction Monitoring (MRM) Transitions:
 - 3,4-Dehydro Cilostazol: m/z 368.2 \rightarrow 286.3
 - **3,4-Dehydro Cilostazol-d11**: m/z 379.2 \rightarrow 286.2

Linear Range: This method is typically linear over a concentration range of 0.5 to 500 ng/mL for 3,4-Dehydro Cilostazol.^[4] Recovery: The extraction recovery for 3,4-Dehydro Cilostazol using

this method is typically high, around 95-97%.[3]

Visualizations

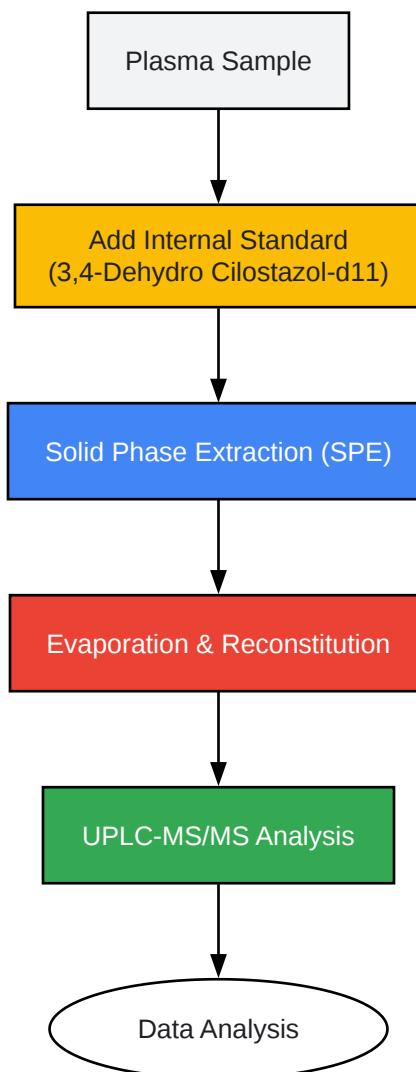
Signaling Pathway



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Caption: Mechanism of action of 3,4-Dehydro Cilostazol.

Experimental Workflow



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Caption: Workflow for quantitative analysis.

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